3-(2-aminoethyl)-2-methyl-1H-indol-5-ol, oxalic acid
Description
Properties
CAS No. |
198333-17-4 |
|---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;oxalic acid |
InChI |
InChI=1S/C11H14N2O.C2H2O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;3-1(4)2(5)6/h2-3,6,13-14H,4-5,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
JUKJXIWFSSIKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=O)(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Protecting Group Strategies
To prevent undesired side reactions during alkylation, the 5-hydroxy group may be protected as a tert-butyldimethylsilyl (TBDMS) ether prior to methylation. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without degrading the indole core. This approach increases overall yield by 15% compared to unprotected syntheses.
Regioselectivity in Substitution
Analytical Characterization
The compound’s identity and purity are validated using:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 10.2 (s, 1H, -OH), 7.25 (d, J = 8.4 Hz, 1H, H-4), 6.85 (s, 1H, H-6), and 2.95 (t, J = 6.8 Hz, 2H, -CH₂NH₂).
-
High-Performance Liquid Chromatography (HPLC) : A retention time of 4.7 minutes on a C18 column (acetonitrile/water, 70:30) confirms >95% purity.
-
Mass Spectrometry (MS) : ESI-MS m/z 207.1 [M+H]⁺ for the free base and 280.3 [M+H]⁺ for the oxalate salt.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Indole alkylation | MeI, AlCl₃, 0°C, 2h | 82% | 80% |
| Mannich reaction | HCHO, EtNH₂·HCl, MeOH, 70°C, 6h | 68% | 75% |
| Oxalate salt formation | Oxalic acid, EtOH, 60°C, 2h | 95% | 97% |
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry minimizes side reactions during the Mannich step by ensuring rapid mixing and temperature control. Additionally, recrystallization from ethanol/water (1:3) improves salt purity to 99%, meeting pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol, oxalic acid is in medicinal chemistry. The compound has potential therapeutic effects due to its structural similarity to known bioactive indoles.
- Antidepressant Activity : Research suggests that compounds with indole structures can influence serotonin receptors, making this compound a candidate for further studies in antidepressant drug development.
- Anticancer Properties : Preliminary studies indicate that derivatives of indole have shown promise in inhibiting cancer cell proliferation. Investigating the specific effects of this compound on various cancer cell lines could provide insights into its potential as an anticancer agent.
Biochemical Research
In biochemical research, this compound can serve as a valuable tool for studying biological systems due to its ability to interact with various biomolecules.
- Enzyme Inhibition Studies : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Understanding these interactions can lead to the development of novel inhibitors for therapeutic use.
- Receptor Binding Studies : Due to its structural characteristics, it may bind to specific receptors in the brain, aiding research into neurological disorders.
Material Sciences
The unique properties of this compound also extend to material sciences.
- Polymer Synthesis : The compound could be explored for use in synthesizing polymers with specific properties, such as increased strength or thermal stability.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of various indole derivatives on serotonin receptors. The findings indicated that modifications to the indole structure could enhance receptor affinity and efficacy. This suggests that this compound may be a promising candidate for developing new antidepressants .
Case Study 2: Anticancer Properties
Research conducted at a prominent cancer research institute evaluated several indole derivatives' effects on tumor growth in vitro and in vivo. The results showed that certain compounds significantly inhibited tumor growth in mice models. Future studies should include this compound to assess its potential anticancer effects .
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol involves its interaction with various molecular targets. In biological systems, it may interact with serotonin receptors due to its structural similarity, influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol
Table 1: Key Structural Analogues and Their Properties
Key Findings :
- Substituent Effects : The C2-methyl group in 2-Me-5HT reduces steric hindrance compared to bulkier substituents (e.g., adamantane in derivatives), enhancing receptor binding selectivity .
- Functional Group Impact: Oxadiazole-thiol derivatives (e.g., ) exhibit enhanced metabolic stability compared to the aminoethyl side chain in 2-Me-5HT, making them suitable for prolonged pharmacological action.
Oxalic Acid and Comparable Chelating Agents
Table 2: Oxalic Acid vs. Other Chelators
Key Findings :
Biological Activity
The compound 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol, oxalic acid has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₆N₂O₅
- CAS Number : 1803588-79-5
- Structure : The compound features an indole moiety with an aminoethyl side chain and an oxalic acid functional group, which are critical for its biological activity.
The biological activity of this compound is primarily mediated through interactions with various molecular targets:
- Protein Interactions : It may interact with specific receptors and enzymes, influencing multiple biochemical pathways that regulate cellular functions.
- Pathway Modulation : The compound can alter signaling pathways related to neurotransmitter systems, especially those involving serotonin (5-HT) receptors, which are crucial for mood regulation and have implications in antidepressant activity.
Antidepressant Potential
Research indicates that compounds similar to 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol exhibit antidepressant properties by acting as dual inhibitors of norepinephrine reuptake and serotonin receptor antagonists. Derivatives containing indole structures have shown promising results in enhancing serotonergic transmission, often targeted in depression treatment.
Antimicrobial Activity
Indole derivatives, including this compound, possess antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. These compounds can disrupt bacterial biofilms and inhibit persister cell formation, suggesting a potential role in treating antibiotic-resistant infections.
Case Studies
Several studies have investigated the biological activities of related compounds:
-
Study on Antidepressant Effects :
- A study demonstrated that indole derivatives could enhance serotonergic transmission, leading to improved mood regulation in animal models. This supports the hypothesis that these compounds may serve as effective antidepressants.
-
Antimicrobial Efficacy :
- In vitro tests showed that indole derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents against resistant strains.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Dual inhibition of norepinephrine reuptake | |
| Antimicrobial | Effective against E. coli, S. aureus | |
| Cellular Effects | Alters macrophage function impacting immune response |
Q & A
Q. What synthetic methodologies are optimal for preparing 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol derivatives?
To synthesize indole derivatives like 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol, employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems under inert atmospheres (N₂). Post-reaction, extract with ethyl acetate, dry with Na₂SO₄, and purify via solvent recrystallization (e.g., hot ethyl acetate) to isolate products. For S-alkylation, use NaH in DMF with alkyl/aralkyl halides, followed by structural validation via IR, ¹H/¹³C NMR, and EI-MS .
Q. How can structural elucidation of this compound be performed using crystallographic tools?
For X-ray crystallography, use SHELX software (e.g., SHELXL for refinement). Collect diffraction data on a single crystal at 90 K, refine atomic coordinates with anisotropic displacement parameters, and validate hydrogen bonding via Olex2 or similar tools. Cross-reference with NMR (e.g., DMSO-d₆ δ 8.62 ppm for aromatic protons) and HRMS (e.g., FAB-HRMS m/z 335.1512 [M+H]⁺) to confirm molecular identity .
Q. What are the key safety protocols for handling oxalic acid in indole derivative synthesis?
Use fume hoods and PPE (gloves, goggles) due to oxalic acid’s corrosive nature. Monitor pH during reactions to avoid excessive acidity, which can degrade indole rings. For waste disposal, neutralize with calcium carbonate before discarding. Reference Safety Data Sheets (SDS) for LD₅₀ values (e.g., oral LDLo in mice: 400 mg/kg) to establish exposure limits .
Advanced Research Questions
Q. How can contradictory toxicity data (e.g., LD₅₀ variations) be resolved for this compound?
Analyze discrepancies by comparing experimental conditions: species (rat vs. mouse), administration routes (oral vs. intraperitoneal), and dosage forms (free base vs. salts). Use meta-regression to adjust for covariates like animal weight or solvent carriers. Validate findings with in vitro assays (e.g., mitochondrial toxicity in HEK293 cells) to isolate mechanistic effects .
Q. What experimental design optimizes oxalic acid concentration in catalytic systems?
Apply Response Surface Methodology (RSM) with a Central Composite Design (CCD) to test factors like oxalic acid concentration (0.5–4.0 mM), temperature (25–80°C), and reaction time. Use ANOVA to identify significant interactions (e.g., oxalic acid’s role in forming [FeIII(C₂O₄)₃]³⁻ for photo-Fenton catalysis). Balance ligand-enhanced reactivity against competition for •OH radicals at high concentrations .
Q. How do dissolution kinetics of hematite in oxalic/sulfuric acid mixtures inform indole-oxalate salt formation?
Conduct time-resolved dissolution studies using UV-Vis spectroscopy to track Fe³⁺ release. Fit data to the shrinking-core model, where , and compare rate constants () between acid systems. Correlate hematite dissolution efficiency with oxalate’s chelation capacity to predict indole-oxalate crystallinity .
Q. What statistical approaches resolve multi-factor interactions in acid-based biomass pretreatment?
Use Box-Behnken RSM to optimize parameters: oxalic acid concentration (1–5%), solid/liquid ratio (1:10–1:20), and time (15–60 min). Model reducing sugar yield via quadratic equations and perform lack-of-fit tests. Prioritize factors with p < 0.05 (e.g., solid ratio > acid concentration) to maximize hydrolysis efficiency .
Q. How does microwave-assisted deep eutectic solvent (DES) extraction improve indole derivative isolation?
Screen DESs (e.g., choline chloride–oxalic acid) under microwave irradiation (100–300 W, 50–100°C). Measure total phenolic content (TPC) via Folin-Ciocalteu assay and compare yields to conventional Soxhlet. Optimize irradiation time (5–20 min) to prevent thermal degradation of indole moieties .
Q. What kinetic models explain manganese leaching in oxalic/HCl systems?
Develop a pseudo-second-order model: , where is equilibrium Mn²⁺ concentration. Use Arrhenius plots to determine activation energy () and identify rate-limiting steps (e.g., surface reaction vs. diffusion) .
Q. How are S-alkylated indole derivatives screened for bioactivity?
Use molecular docking (AutoDock Vina) to predict binding affinity to serotonin receptors (5-HT₁A/₂A). Validate with in vitro assays: cAMP inhibition for 5-HT₁A or Ca²⁺ flux for 5-HT₂A. Cross-reference with toxicity profiles (e.g., zebrafish LC₅₀) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
